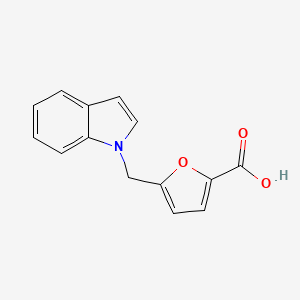

5-Indol-1-ylmethyl-furan-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(indol-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(17)13-6-5-11(18-13)9-15-8-7-10-3-1-2-4-12(10)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUPBSSWCTZYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390276 | |

| Record name | 5-Indol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876881-48-0 | |

| Record name | 5-Indol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Furan and Indole Chemistry Research

The furan (B31954) ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are widespread in nature and synthetic chemistry. ijabbr.com The versatility of the furan moiety allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of a wide array of compounds. ijabbr.com Furan derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.ly

Similarly, the indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.gov This motif is present in numerous natural products, pharmaceuticals, and agrochemicals. dntb.gov.ua The indole ring system is known to interact with various biological targets, leading to a wide range of pharmacological effects. nih.gov

The combination of furan and indole moieties into a single molecule, such as 5-Indol-1-ylmethyl-furan-2-carboxylic acid, creates a hybrid compound with the potential for unique chemical and biological properties. The academic interest in such hybrids lies in the possibility of synergistic effects between the two heterocyclic rings, potentially leading to enhanced biological activity or novel applications in materials science. Research on furan-indole compounds has explored their potential as antibacterial agents, inhibitors of bacterial transcription initiation complexes, and as scaffolds for the development of complex chiral molecules. nih.govnih.gov

Table 1: Selected Biological Activities of Furan and Indole Derivatives

| Heterocyclic Core | Biological Activities |

| Furan | Antibacterial, Antifungal, Anti-inflammatory, Antiviral, Anticancer ijabbr.comresearchgate.netutripoli.edu.ly |

| Indole | Anticancer, Antimicrobial, Antiviral, Antidiabetic, Anti-inflammatory nih.govsci-hub.se |

Current Research Landscape and Identified Gaps Pertaining to 5 Indol 1 Ylmethyl Furan 2 Carboxylic Acid

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues involves the chemical alteration of the parent structure to generate a library of related compounds. This allows for a comprehensive investigation of structure-activity relationships (SAR).

The indole nucleus offers several positions for modification, allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule. A common strategy for synthesizing 5-substituted indole derivatives starts from 5-bromoindole (B119039), which can undergo various coupling reactions. For instance, Suzuki-Miyaura coupling with different boronic acids can introduce aryl or heteroaryl groups at the 5-position. Other modifications can include the introduction of formyl, acetyl, thiomethyl, and trimethylstannyl groups through halogen-metal exchange followed by reaction with an appropriate electrophile scispace.com.

Furthermore, the nitrogen atom of the indole ring can be a site for substitution, although in the parent compound it is already substituted with the furan-methyl group. However, in the synthesis of analogues, alternative linkages to the indole nitrogen can be explored.

Table 1: Examples of Modifications at the Indole Moiety

| Position of Modification | Type of Modification | Potential Substituents | Synthetic Method |

| C-5 | Suzuki-Miyaura Coupling | Phenyl, Pyridyl, Thienyl | Palladium-catalyzed cross-coupling of 5-bromoindole with boronic acids |

| C-5 | Halogen-Metal Exchange | Formyl, Acetyl, Thiomethyl | Reaction of 5-lithioindole with DMF, acetic anhydride, or dimethyl disulfide |

| C-2 | Acylation | Acyl groups | Friedel-Crafts acylation |

| C-3 | Amination | Amino groups | Mannich reaction |

The furan (B31954) ring can also be subjected to various modifications. The synthesis of substituted furan-2-carboxylic acids can be achieved through several methods, including the oxidation of corresponding furfural (B47365) derivatives. For instance, 5-(hydroxymethyl)furan-2-carboxylic acid can be synthesized from the oxidation of 5-hydroxymethylfurfural. This indicates that substituents can be introduced at the 5-position of the furan ring before its linkage to the indole moiety.

Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonagashira, and Heck reactions, can be employed to introduce a diverse set of substituents at various positions of the furan ring, provided a suitable halo-furan derivative is used as a starting material nih.govfigshare.comacs.org. For example, a 3-iodofuran intermediate can be a key component for generating a library of 2,3,4,5-tetrasubstituted furans nih.govfigshare.comacs.org.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic reactions such as esterification and amidation can be readily applied to generate a wide range of esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. A variety of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be used to generate a library of esters rsc.orgresearchgate.net.

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) researchgate.net. This allows for the introduction of a diverse array of substituents at the amide nitrogen.

These modifications can significantly alter the polarity, solubility, and biological activity of the parent compound. For instance, converting the carboxylic acid to an ester or amide can impact its ability to act as a hydrogen bond donor and acceptor nih.govacs.org.

Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by several principles aimed at optimizing specific properties. A key approach is isosteric and bioisosteric replacement, where functional groups are replaced with other groups that have similar steric or electronic properties. For example, the carboxylic acid group could be replaced with a tetrazole ring, which is a common bioisostere.

Structure-activity relationship (SAR) studies of related indole-based compounds have shown that the nature and position of substituents can dramatically influence biological activity nih.govacs.orgresearchgate.netdocumentsdelivered.com. For instance, in some series of indole derivatives, the introduction of electron-withdrawing groups on the indole ring has been shown to enhance certain biological activities researchgate.net. Similarly, modifications to the linker region can affect the pharmacokinetic properties of a molecule nih.gov. Therefore, a systematic exploration of these structural modifications is crucial for the rational design of new analogues.

Parallel Synthesis and Combinatorial Chemistry Approaches for Libraries of Derivatives

To efficiently explore the chemical space around this compound, parallel synthesis and combinatorial chemistry techniques are powerful tools. These approaches allow for the rapid generation of large libraries of related compounds.

A common strategy involves a scaffold-based approach, where the core indole-furan structure is synthesized, followed by the parallel introduction of diverse building blocks at the modification sites. For example, a key intermediate such as 5-(bromomethyl)furan-2-carboxylic acid ester could be reacted with a library of substituted indoles. Subsequently, the ester group could be hydrolyzed and then coupled with a library of amines to generate a large matrix of final compounds.

Solution-phase parallel synthesis has been successfully used to create libraries of highly substituted furans nih.govfigshare.comacs.org. This often involves the use of solid-phase scavengers to simplify purification. Similarly, combinatorial libraries of indole derivatives have been synthesized using multi-component reactions or by decorating a common indole scaffold nih.govsemanticscholar.org. These high-throughput synthesis methods, combined with efficient purification and characterization techniques, are essential for accelerating the discovery of novel derivatives with desired properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features within the 5-Indol-1-ylmethyl-furan-2-carboxylic Acid Scaffold

The pharmacophore model for the this compound scaffold is predicated on the distinct chemical properties of its constituent indole (B1671886) and furan (B31954) rings, linked by a methylene (B1212753) bridge. The indole nucleus, a prevalent motif in numerous biologically active compounds, typically serves as a crucial interaction point with biological targets. The nitrogen atom within the indole ring can act as a hydrogen bond donor, a feature that is often pivotal for anchoring the ligand within a receptor's binding site.

Key pharmacophoric features are hypothesized to include:

A hydrogen bond donor site: The indole N-H group.

An anionic or hydrogen bond acceptor site: The furan-2-carboxylic acid group.

Aromatic/hydrophobic regions: The indole and furan rings.

A specific spatial orientation of these features, maintained by the methylene linker.

Impact of Specific Functional Group Variations on Biological Interactions

Systematic modifications of the functional groups within the this compound scaffold are instrumental in probing its SAR. Variations in the substituents on either the indole or furan ring can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

The following table summarizes the anticipated impact of various functional group modifications based on general principles of medicinal chemistry and studies of related indole and furan derivatives.

| Modification Site | Functional Group Variation | Anticipated Impact on Biological Interaction |

| Indole Ring | Substitution with electron-donating groups (e.g., -OCH3) | May enhance π-π stacking interactions and modulate electronic properties. |

| Indole Ring | Substitution with electron-withdrawing groups (e.g., -Cl, -F) | Can alter the acidity of the N-H bond and introduce halogen bonding potential. |

| Furan Ring | Substitution with small alkyl groups | May enhance hydrophobic interactions within the binding pocket. |

| Carboxylic Acid | Conversion to an ester or amide | Eliminates the negative charge and alters hydrogen bonding capacity, potentially reducing ionic interactions. |

| Methylene Linker | Introduction of rigidity (e.g., as part of a larger ring) | Restricts conformational flexibility, which could either enhance or diminish binding affinity depending on the bioactive conformation. |

Conformational Analysis and Identification of Bioactive Conformations

The conformational flexibility of the this compound scaffold, primarily arising from the rotation around the single bonds of the methylene linker, is a critical determinant of its biological activity. Identifying the bioactive conformation—the specific three-dimensional arrangement adopted by the molecule when it binds to its biological target—is a key objective of conformational analysis.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. These theoretical conformations can then be compared with the shape and electronic properties of the receptor's binding site to hypothesize the bioactive conformation. Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide experimental insights into the preferred conformations in solution.

The relative orientation of the indole and furan rings is of particular importance. A co-planar arrangement might be favored for maximizing aromatic interactions, while a more perpendicular orientation could be necessary to fit into a specific binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For analogues of this compound, a QSAR model could be developed to predict the activity of novel derivatives and guide further synthetic efforts.

A typical QSAR study involves calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the lipophilicity (e.g., logP).

Topological: Describing the connectivity of atoms.

A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that relates a combination of these descriptors to the observed biological activity. A robust QSAR model can be a powerful predictive tool in drug design. For instance, a QSAR study on a series of indole derivatives might reveal that increased lipophilicity at a certain position is positively correlated with activity, while steric bulk at another position is detrimental.

A hypothetical QSAR equation for a series of analogues might look like:

pIC50 = c0 + c1(logP) + c2(Molecular_Weight) + c3*(Dipole_Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are coefficients determined by the regression analysis.

Ligand Efficiency and Lipophilicity Index in Research Design

In modern drug discovery, optimizing the potency of a compound is not the sole objective. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics used to assess the quality of a lead compound and to guide its optimization.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as:

LE = -ΔG / N

where ΔG is the binding free energy and N is the number of heavy atoms. LE helps in identifying small, efficient fragments that can be developed into more potent leads.

Lipophilic Ligand Efficiency (LLE) , also known as the lipophilicity index, relates the potency of a compound to its lipophilicity (logP). It is calculated as:

LLE = pIC50 - logP

A higher LLE value is generally desirable, as it indicates that the compound achieves its potency without excessive lipophilicity. High lipophilicity is often associated with poor pharmacokinetic properties and off-target toxicity. In the design of novel this compound analogues, medicinal chemists would strive to maximize LLE by increasing potency while controlling or reducing lipophilicity.

The following table illustrates the application of these metrics with hypothetical data for a series of analogues.

| Compound | pIC50 | logP | Heavy Atoms (N) | LE (kcal/mol/atom) | LLE |

| Analogue 1 | 6.5 | 3.2 | 20 | 0.44 | 3.3 |

| Analogue 2 | 7.2 | 3.5 | 22 | 0.45 | 3.7 |

| Analogue 3 | 7.8 | 3.1 | 24 | 0.44 | 4.7 |

| Analogue 4 | 7.5 | 4.0 | 25 | 0.41 | 3.5 |

In this hypothetical example, Analogue 3 would be considered the most promising for further development due to its high potency and favorable LLE.

Molecular Interactions and Biological Target Engagement Research

Identification of Potential Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

There is currently no published research identifying the specific molecular targets of 5-Indol-1-ylmethyl-furan-2-carboxylic acid. While related compounds have shown activity against a range of targets, any extrapolation to this specific molecule would be unsubstantiated. For instance, certain 5-phenyl-furan-2-carboxylic acids have been investigated for their potential to target MbtI in mycobacterial species, and some indole (B1671886) derivatives have been identified as dual inhibitors of urate transporter 1 and xanthine (B1682287) oxidase. However, these findings are not directly applicable to this compound.

In Vitro Studies on Molecular Target Binding and Modulation Mechanisms

A review of scientific databases reveals a lack of in vitro studies investigating the binding and modulation mechanisms of this compound with any potential molecular targets. Such studies are crucial for determining the affinity, potency, and mode of action of a compound, but this foundational research has not yet been reported for this molecule.

Investigation of Cellular Mechanisms of Action and Downstream Pathway Influence

There are no available studies on the cellular mechanisms of action for this compound. Consequently, its influence on downstream cellular pathways remains unknown. Research into how this compound might affect cellular processes is a necessary step to understanding its biological function.

Analysis of Selectivity and Promiscuity Profiles of this compound

Without identified molecular targets, an analysis of the selectivity and promiscuity profiles of this compound cannot be conducted. This type of analysis requires screening the compound against a panel of targets to determine its specificity, which has not been documented.

Impact on Specific Cellular Processes (e.g., cell signaling, gene expression, protein-protein interactions)

The impact of this compound on specific cellular processes such as cell signaling, gene expression, and protein-protein interactions has not been investigated in any published research. This area of study is contingent on the prior identification of the compound's molecular targets and cellular activity.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in understanding the molecular interactions that are crucial for drug design, allowing for the identification of binding sites and the assessment of interaction strength.

For 5-Indol-1-ylmethyl-furan-2-carboxylic acid, molecular docking simulations can elucidate its potential binding modes within the active sites of various protein targets. The structural motifs of this compound—the indole (B1671886) ring, the furan (B31954) ring, and the carboxylic acid group—play a significant role in its interaction with protein residues. The indole moiety can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. The furan ring, also being aromatic, can engage in similar interactions. The carboxylic acid group is a key hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged residues such as lysine and arginine in the protein's active site.

In silico docking studies on similar indole-based compounds have demonstrated their ability to interact with the active site regions of various enzymes through hydrogen bonds and pi-stacked interactions. nih.govnih.govresearchgate.net For instance, derivatives of indole have been shown to dock effectively into the active sites of enzymes like lanosterol 14α-demethylase and DNA topoisomerase IV. mdpi.com The binding energy, calculated during docking, provides an estimate of the binding affinity of the ligand for the protein. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Potential Ligand-Protein Interactions for this compound

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Indole Ring | π-π Stacking, Hydrophobic | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| Furan Ring | π-π Stacking, Hydrophobic | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| Carboxylic Acid | Hydrogen Bonding, Ionic | Lysine (Lys), Arginine (Arg), Histidine (His), Serine (Ser) |

| Methylene (B1212753) Bridge | van der Waals | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed information about the dynamic behavior of a ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon ligand binding.

Following molecular docking, MD simulations can be performed on the predicted complex of this compound and a target protein. These simulations can validate the docking results and provide a more realistic representation of the binding event in a dynamic environment that includes solvent molecules. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

The RMSD of the protein and ligand is monitored throughout the simulation to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains bound in the active site and the protein structure is not significantly perturbed. The RMSF of individual amino acid residues can identify flexible regions of the protein and highlight residues that are crucial for the interaction with the ligand. Analysis of hydrogen bonds and other non-covalent interactions over the simulation trajectory can reveal the key interactions that contribute to the stability of the complex. The binding free energy of the ligand-protein complex can be calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, providing a quantitative measure of the binding affinity. nih.gov

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Significance for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible regions of the protein and key interacting residues. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Determines the persistence of key hydrogen bonding interactions. |

| Binding Free Energy (e.g., MM-GBSA) | Calculates the free energy of binding of the ligand to the protein. | Provides a quantitative estimation of the binding affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. tandfonline.commdpi.com These calculations provide valuable information about the distribution of electrons, molecular orbitals, and the electrostatic potential of a molecule, which are fundamental to its chemical behavior and interactions.

For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies, and various molecular parameters. tandfonline.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another important output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including protein receptors. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors, and positive potential around the hydrogen atoms of the indole NH and carboxylic OH groups, indicating their role as hydrogen bond donors.

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Based on the structure of this compound, a pharmacophore model can be developed. This model would likely include an aromatic ring feature for the indole nucleus, another aromatic feature for the furan ring, a hydrogen bond acceptor and donor feature for the carboxylic acid group, and potentially a hydrophobic feature.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening of large chemical databases to identify other molecules that share the same essential features. researchgate.net This approach allows for the rapid identification of new compounds with a higher probability of being active at the same biological target. The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing. This strategy can significantly accelerate the discovery of new lead compounds.

Table 4: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Aromatic Ring | Indole Ring |

| Aromatic Ring | Furan Ring |

| Hydrogen Bond Donor | Indole N-H, Carboxylic O-H |

| Hydrogen Bond Acceptor | Carboxylic C=O, Furan Oxygen |

| Negative Ionizable | Carboxylate Group |

In Silico ADME Prediction and Optimization for Research Candidates (excluding human trial data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.gov These computational models predict how a drug candidate is likely to behave in a biological system, helping to identify potential liabilities and guide the optimization of its properties.

For this compound, various ADME parameters can be predicted using a range of computational tools. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound might be absorbed from the gastrointestinal tract. mdpi.com

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) provide insights into how the compound might be distributed throughout the body. nih.gov

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can be predicted. researchgate.net

Excretion: The total clearance of the compound can be estimated, which is related to its bioavailability. nih.gov

These in silico predictions can guide the chemical modification of this compound to improve its ADME profile. For example, if the predicted lipophilicity is too high, modifications can be made to the structure to increase its polarity and potentially improve its solubility and reduce off-target effects.

Table 5: Representative In Silico ADME Predictions for a Research Candidate

| ADME Property | Predicted Value/Range | Significance |

| Molecular Weight ( g/mol ) | 241.24 | Conforms to Lipinski's rule of five (<500) |

| Lipophilicity (logP) | 2.5 - 3.5 | Indicates moderate lipophilicity, favorable for cell membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | ~70 | Suggests good oral bioavailability |

| Human Intestinal Absorption (%) | > 85% | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May or may not cross the BBB depending on the therapeutic target |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Indicates potential for drug-drug interactions |

Potential Research Applications and Academic Utility

Utilization as a Molecular Probe in Mechanistic Biological Research

A molecular probe is a crucial tool for understanding complex biological processes. The unique structure of 5-Indol-1-ylmethyl-furan-2-carboxylic acid, which combines an indole (B1671886) nucleus and a furan-2-carboxylic acid moiety, suggests a potential for interaction with biological systems. The indole structure is a well-known pharmacophore present in many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. This suggests that the compound could potentially interact with proteins and receptors that recognize the indole ring.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the use of this compound as a molecular probe. There are no published reports detailing its application in mechanistic biological research to elucidate biochemical pathways or protein function.

Development as a Scaffold for Novel Chemical Entities in Drug Discovery Programs

The development of new drugs is a critical area of chemical research. The furan-2-carboxylic acid scaffold and indole derivatives have independently shown promise in medicinal chemistry. For instance, derivatives of furan-2-carboxylic acid have been investigated for their potential in treating type 2 diabetes nih.gov. Similarly, indole-2-carboxylic acid derivatives have been explored as novel HIV-1 integrase strand transfer inhibitors nih.govnih.govmdpi.com.

Despite the potential suggested by its constituent parts, there is no specific research available on this compound as a scaffold for new drug development. The synthesis of various derivatives and their subsequent biological evaluation against different therapeutic targets has not been documented in peer-reviewed literature.

Exploration in Agrochemical Research and Environmental Applications

The furan (B31954) ring is a component of some compounds used in the agrochemical industry chemicalbook.com. Furoic acid, a related compound, can be used in the pharmaceutical and agrochemical industries chemicalbook.com. However, there is a clear lack of research into the specific applications of this compound in this sector. There are no studies on its potential as a herbicide, insecticide, or fungicide. Furthermore, its environmental impact, biodegradability, and potential for use in environmental remediation have not been investigated.

Application in Synthetic Organic Chemistry Methodology Development

New synthetic methodologies are the bedrock of chemical innovation. While the synthesis of related compounds such as (5S)-5-Methylfuran-2(5H)-one has been described, and various synthetic routes to furan-2,5-dicarboxylic acid have been explored, there is no literature focused on the synthesis of this compound as a means to develop new synthetic methods nih.govresearchgate.net. Its potential as a starting material or an intermediate in the synthesis of more complex molecules has not been a subject of published research.

Challenges and Future Directions in Research on 5 Indol 1 Ylmethyl Furan 2 Carboxylic Acid

Advancements in Synthetic Methodologies for Complex Analogues

Future advancements are anticipated in the realm of one-pot and multicomponent reactions (MCRs). rsc.orgdergipark.org.tr MCRs are particularly promising as they offer a streamlined approach to constructing complex molecular architectures from simple precursors in a single synthetic operation, thereby enhancing efficiency and reducing waste. rsc.org The development of novel catalytic systems, including those based on transition metals, is also a key area of research. These catalysts can facilitate previously challenging transformations and enable the synthesis of highly functionalized indole (B1671886) and furan (B31954) derivatives. nih.gov Furthermore, the application of flow chemistry is expected to play a crucial role in the scalable and reproducible synthesis of these complex analogues, offering precise control over reaction parameters. rsc.org

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent | Potential Application for Analogues |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diversity. rsc.org | Isocyanides, various catalysts (e.g., Lewis acids, organocatalysts). | Rapid generation of a library of derivatives with diverse substitutions on both heterocyclic rings. |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and broad functional group tolerance. nih.gov | Palladium, copper, rhodium complexes. | C-H functionalization to introduce novel substituents at various positions of the indole and furan rings. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise control over reaction conditions. rsc.org | Microreactors, continuous flow systems. | Large-scale synthesis of lead candidates for preclinical and clinical studies. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Ruthenium or iridium-based photocatalysts. | Access to novel chemical space through radical-mediated transformations. |

Refinement of Molecular Target Identification and Validation Methodologies

A critical hurdle in the development of novel therapeutics based on 5-Indol-1-ylmethyl-furan-2-carboxylic acid is the precise identification and validation of its molecular targets. Traditional approaches often rely on educated guesses based on structural similarity to known ligands. However, a more unbiased and comprehensive understanding of the compound's mechanism of action requires the application of advanced target deconvolution strategies.

Chemical proteomics has emerged as a powerful tool for identifying the direct binding partners of small molecules within a complex biological system. scispace.com Techniques such as affinity chromatography coupled with mass spectrometry (AC-MS) can be employed to isolate and identify proteins that interact with immobilized derivatives of this compound. Furthermore, photoaffinity labeling, where a photoreactive group is incorporated into the molecule, allows for the covalent capture of target proteins upon UV irradiation, facilitating their identification. dergipark.org.tr For target validation, genetic approaches such as CRISPR-Cas9 gene editing and RNA interference (RNAi) are indispensable. rsc.orgmdpi.com These techniques allow for the specific knockdown or knockout of candidate target genes, enabling researchers to assess the impact on the compound's biological activity and confirm the target's role in the observed phenotype.

| Methodology | Principle | Application to this compound |

| Chemical Proteomics (e.g., AC-MS) | Immobilized compound is used as bait to capture interacting proteins from cell lysates. scispace.com | Unbiased identification of direct protein targets. |

| Photoaffinity Labeling | A photoreactive analogue of the compound covalently crosslinks to its target upon UV irradiation. dergipark.org.tr | Covalent capture and subsequent identification of target proteins in a cellular context. |

| CRISPR-Cas9 Gene Editing | Precise deletion or modification of a specific gene to assess its role in the compound's activity. rsc.org | Validation of candidate targets by observing loss of compound efficacy in edited cells. |

| RNA interference (RNAi) | Silencing of specific gene expression to mimic target inhibition. rsc.org | Rapid assessment of the functional relevance of potential targets. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to this compound, it is imperative to move beyond single-target-focused investigations and embrace a systems biology approach. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the compound's comprehensive mechanism of action and identify potential off-target effects. nih.govnih.gov

Transcriptomic analysis, through techniques like RNA sequencing (RNA-Seq), can reveal changes in gene expression profiles following treatment with the compound, providing insights into the affected signaling pathways. mdpi.com Proteomics, utilizing mass spectrometry-based approaches, can identify alterations in protein expression and post-translational modifications, offering a more direct view of the functional consequences of compound treatment. frontiersin.org Metabolomics, the study of small molecule metabolites, can uncover changes in metabolic pathways, which are often downstream of the primary drug-target interaction. rsc.orgrsc.org The true power of this approach lies in the bioinformatic integration of these disparate datasets to construct a comprehensive model of the compound's cellular effects, leading to a more complete mechanistic understanding. nih.gov

Emerging Technologies for High-Throughput Screening and Characterization

The discovery of novel and potent analogues of this compound necessitates the use of advanced high-throughput screening (HTS) technologies. Traditional HTS methods, while effective, are being complemented and, in some cases, replaced by more sophisticated and information-rich screening platforms.

High-content screening (HCS) is a powerful technology that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in response to compound treatment. rsc.orgrsc.org This allows for a more nuanced understanding of a compound's effects on cellular morphology, protein localization, and other phenotypic readouts. DNA-encoded libraries (DELs) represent another transformative technology, enabling the screening of billions of compounds in a single experiment. nih.govresearchgate.net In this approach, each small molecule is tagged with a unique DNA barcode, allowing for the rapid identification of binding partners through affinity selection and subsequent DNA sequencing. Furthermore, the development of organ-on-a-chip technology provides a more physiologically relevant screening environment by mimicking the three-dimensional architecture and function of human organs. scispace.comresearchgate.net Label-free screening technologies, which measure cellular responses without the need for fluorescent or radioactive labels, are also gaining prominence as they can provide more biologically relevant data. dergipark.org.trscispace.com The integration of artificial intelligence and machine learning is also revolutionizing HTS data analysis, enabling more accurate hit identification and prediction of compound activity. rsc.orgresearchgate.net

Bridging Gaps between Theoretical Predictions and Experimental Validation in Academic Settings

A persistent challenge in academic drug discovery is the disconnect that can exist between computational predictions and experimental validation. While in silico methods such as molecular docking and molecular dynamics simulations are invaluable for generating hypotheses about ligand-target interactions and guiding compound design, their predictive power is ultimately limited without rigorous experimental confirmation. rsc.orgnih.gov

Fostering a closer, iterative feedback loop between computational and experimental chemists is crucial for bridging this gap. rsc.org Computational models should be continuously refined based on experimental data, leading to more accurate predictions. Conversely, experimental efforts should be guided by computational insights to prioritize the synthesis and testing of the most promising compounds. This synergistic approach can significantly enhance the efficiency and success rate of academic drug discovery projects. Furthermore, there is a need for greater emphasis on the validation of computational methods themselves, with a clear understanding of their limitations and appropriate application domains. The development of standardized benchmarks and open data sharing initiatives can contribute to the robustness and reproducibility of computational predictions in chemistry. nih.gov

Expanding the Chemical Space of this compound Derivatives for Novel Applications

The therapeutic potential of the this compound scaffold is likely not limited to a single biological target or disease indication. A key future direction is the systematic expansion of its chemical space to explore novel applications. This can be achieved through several strategic approaches.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex molecules from a common starting point. researchgate.net By applying a variety of reaction pathways and building blocks, DOS can rapidly generate a library of analogues with a wide range of chemical properties. Fragment-based drug discovery (FBDD) offers another avenue for exploring new chemical space. nih.gov This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective ligands. Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, but functionally equivalent, scaffold. rsc.org This can lead to the discovery of novel chemotypes with improved properties. Finally, the exploration of indole- and furan-based hybrids with other pharmacologically relevant moieties can lead to the development of compounds with novel or dual-acting mechanisms of action. nih.gov

| Strategy | Description | Potential Outcome for this compound |

| Diversity-Oriented Synthesis (DOS) | Generation of a wide range of structurally diverse molecules from a common scaffold. researchgate.net | Discovery of analogues with unexpected biological activities and novel therapeutic applications. |

| Fragment-Based Drug Discovery (FBDD) | Identification and optimization of small molecular fragments that bind to a target. nih.gov | Development of highly potent and selective ligands for new biological targets. |

| Scaffold Hopping | Replacement of the core molecular scaffold with a different but functionally similar one. rsc.org | Identification of novel chemotypes with improved pharmacokinetic or pharmacodynamic properties. |

| Molecular Hybridization | Combination of the indole-furan scaffold with other known pharmacophores. nih.gov | Creation of dual-acting compounds or molecules with enhanced efficacy. |

Q & A

Q. What synthetic routes are recommended for 5-Indol-1-ylmethyl-furan-2-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of furan-indole hybrids typically involves coupling indole derivatives with functionalized furan precursors. For example, analogous compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) are synthesized via nucleophilic substitution or condensation reactions under alkaline conditions using reagents like NaOH or K₂CO₃ to promote product formation . Optimization parameters include:

- Temperature : Controlled heating (e.g., reflux in acetic acid for 2.5–3 hours) to drive reaction completion .

- Catalysts : Sodium acetate as a base in acetic acid medium for Knoevenagel-type condensations .

- Purification : Recrystallization from acetic acid or methanol to isolate high-purity products .

Yield optimization may require iterative adjustment of molar ratios and solvent systems.

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and indole-furan connectivity.

- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H bands.

- Chromatography :

- HPLC/LC-MS : For purity assessment using reverse-phase columns and UV detection.

- Physicochemical Properties :

| Property | Predicted Value (Analogous Compounds) | Reference |

|---|---|---|

| PSA | ~167.8 Ų | |

| pKa | ~4.09 (carboxylic acid group) | |

| Molecular Weight | ~741.3 g/mol (exact mass) |

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling :

- PPE : Wear nitrile gloves, safety glasses, and lab coats. Use fume hoods to avoid inhalation .

- Ventilation : Ensure local exhaust to maintain airborne concentrations below permissible limits .

No hazardous decomposition products are reported, but stability under UV light or high humidity should be empirically verified .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalization focuses on modifying the indole N-H, furan methyl group, or carboxylic acid moieties:

- Indole Modification : Electrophilic substitution at the indole C3 position using Vilsmeier-Haack formylation or Suzuki-Miyaura coupling .

- Carboxylic Acid Derivatization : Esterification or amidation (e.g., with piperidine or benzofuran derivatives) to modulate polarity .

- Furan Functionalization : Halogenation or cross-coupling reactions (e.g., Heck reaction) to introduce bioisosteres .

Reaction progress should be monitored via TLC or LC-MS to avoid over-functionalization.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or redox reactions?

- Methodological Answer :

- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the carboxylic acid group may act as an electron-withdrawing group, polarizing the furan ring .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility (e.g., water solubility predicted via LogP ~1.63 for analogous indole-carboxylic acids) .

- Docking Studies : Model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .

Q. What experimental approaches resolve contradictions in reported physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Mitigation strategies include:

- Standardized Protocols : Use DSC (Differential Scanning Calorimetry) to measure melting points under controlled heating rates .

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–12) with UV-Vis quantification .

- Crystallography : Single-crystal X-ray diffraction to confirm molecular packing and polymorphism .

Q. What mechanisms underlie the reported biological activity (e.g., antimicrobial) of this compound derivatives?

- Methodological Answer : Hypothesized mechanisms include:

- Enzyme Inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the carboxylic acid group .

- Membrane Disruption : Amphiphilic derivatives may integrate into lipid bilayers, as seen with furan-containing antifungals .

Validation requires: - In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains.

- Mutagenesis : Knockout bacterial strains to identify target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.